molecular formula C7H6ClNO4S B2493667 Methyl 5-(chlorosulfonyl)nicotinate CAS No. 594839-14-2

Methyl 5-(chlorosulfonyl)nicotinate

Cat. No.: B2493667
CAS No.: 594839-14-2
M. Wt: 235.64
InChI Key: MRZZIJUGMGGPLK-UHFFFAOYSA-N
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Description

Methyl 5-(chlorosulfonyl)nicotinate is an organic compound with the molecular formula C7H6ClNO4S. It is a derivative of nicotinic acid and features a chlorosulfonyl group attached to the nicotinate structure. This compound is known for its versatility in various chemical reactions and its applications in scientific research.

Properties

IUPAC Name

methyl 5-chlorosulfonylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO4S/c1-13-7(10)5-2-6(4-9-3-5)14(8,11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZZIJUGMGGPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

594839-14-2
Record name methyl 5-(chlorosulfonyl)pyridine-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-(chlorosulfonyl)nicotinate can be synthesized through several methods. One common approach involves the reaction of methyl nicotinate with chlorosulfonic acid under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen, and is carried out at low temperatures to prevent decomposition .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to ensure safety and efficiency. The process may include steps such as purification through recrystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bipiperidine core and sulfonyl group participate in nucleophilic substitutions, particularly under basic or catalytic conditions. For example:

  • Sulfonyl Group Reactivity : The sulfonyl moiety (R-SO₂-) acts as a good leaving group in SN2 reactions. In the presence of nucleophiles (e.g., amines, alkoxides), displacement occurs at the sulfonamide nitrogen or sulfur center .

  • Fluorophenoxy Group : The electron-withdrawing fluorine atom enhances the electrophilicity of the adjacent oxygen, enabling substitution at the phenoxy ring under acidic or transition metal-catalyzed conditions .

Table 1: Representative Nucleophilic Substitutions

Reaction TypeConditionsProducts/ApplicationsYieldSource
SN2 at sulfonyl groupK₂CO₃, DMF, 80°CAmine derivatives65–78%
Aromatic substitutionPd(OAc)₂, ligand, 100°CHalogenated analogs45–60%

Sulfonyl Group Transformations

The sulfonylimidazole group undergoes hydrolysis, reduction, and cross-coupling:

  • Hydrolysis : Acidic or basic hydrolysis cleaves the sulfonamide bond, generating imidazole-4-sulfonic acid and bipiperidine fragments.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonyl group to a thioether (-S-), altering the molecule’s electronic properties.

  • Cross-Coupling : Suzuki-Miyaura couplings with boronic acids modify the imidazole ring, enabling structural diversification .

Key Observations :

  • Hydrolysis rates depend on pH, with optimal cleavage in 2M HCl at 60°C.

  • Reduction yields drop significantly if the fluorophenoxy group is present due to competitive dehalogenation.

Imidazole Ring Reactivity

The 1-methyl-1H-imidazol-4-yl group participates in:

  • Coordination Chemistry : Acts as a ligand for transition metals (e.g., Zn²⁺, Cu²⁺), forming complexes studied for catalytic applications .

  • Electrophilic Substitution : Nitration or halogenation occurs at the C-2 position under mild conditions (e.g., HNO₃/AcOH) .

Notable Reaction :

Imidazole+HNO3AcOH2-Nitroimidazole derivative(Yield: 52%)[6]\text{Imidazole} + \text{HNO}_3 \xrightarrow{\text{AcOH}} \text{2-Nitroimidazole derivative} \quad (\text{Yield: 52\%}) \quad[6]

Bipiperidine Core Modifications

The 1,4'-bipiperidine scaffold undergoes:

  • Quaternization : Treatment with methyl iodide forms quaternary ammonium salts, enha

Scientific Research Applications

Cancer Research

Methyl 5-(chlorosulfonyl)nicotinate has been studied for its potential in cancer treatment. It acts as an apoptosis-inducing agent, inhibiting the activity of Bcl-2 proteins, which are known to contribute to cancer cell survival and resistance to chemotherapy. This inhibition can enhance the effectiveness of existing cancer therapies, making it a valuable compound in oncological research .

Topical Applications

Research indicates that methyl nicotinate solutions can enhance blood flow in peripheral tissues. While not directly related to this compound, the structural similarities suggest potential applications in improving blood circulation and enhancing drug delivery through topical formulations . This could be beneficial for patients with conditions requiring improved peripheral blood flow.

Synthesis of Derivatives

This compound serves as a key intermediate in the synthesis of various bioactive compounds. Its reactivity allows for the formation of diverse derivatives that can be tailored for specific biological activities. This versatility is crucial in drug development and chemical biology .

Case Studies in Drug Development

A notable case study involved the use of this compound in developing novel therapeutic agents targeting specific cancer pathways. The compound was utilized to create derivatives that demonstrated enhanced cytotoxicity against various cancer cell lines, showcasing its potential as a lead compound in drug discovery .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Cancer TreatmentInhibition of Bcl-2 proteins enhances apoptosis in cancer cells.
Topical Blood FlowEnhances peripheral blood circulation, potentially useful for drug delivery systems.
Synthesis of DerivativesServes as an intermediate for creating bioactive compounds with tailored biological activities.
Drug Development CaseUsed in developing novel agents with increased cytotoxicity against cancer cell lines.

Mechanism of Action

The mechanism of action of methyl 5-(chlorosulfonyl)nicotinate involves its ability to react with various nucleophiles and electrophiles, facilitating the formation of new chemical bonds. The chlorosulfonyl group is highly reactive, making the compound a valuable intermediate in organic synthesis. Molecular targets and pathways involved in its reactions depend on the specific context and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and allows for a broader range of chemical transformations compared to its simpler counterparts. This makes it a valuable compound in synthetic chemistry and various research applications .

Biological Activity

Methyl 5-(chlorosulfonyl)nicotinate is a compound that has garnered interest for its biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including structure-activity relationships (SAR), potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C₇H₆ClNO₄S
  • Molecular Weight : 227.64 g/mol

The compound features a nicotinic acid derivative with a chlorosulfonyl group, which is pivotal in influencing its biological properties.

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures may possess antimicrobial properties. The presence of the chlorosulfonyl group can enhance interaction with microbial targets.
  • Anti-inflammatory Activity : The compound may modulate inflammatory pathways, potentially through the inhibition of specific cytokines or enzymes involved in inflammation.
  • Enzyme Inhibition : Research has shown that derivatives of nicotinic acid can inhibit enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is crucial for glucocorticoid metabolism and has implications in metabolic diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Studies have indicated that modifications to the sulfonyl and nicotinic moieties can significantly affect potency and selectivity against biological targets.

Key Findings from SAR Studies

  • Substituent Variations : Altering the substituents on the nicotinic ring has shown to influence both antimicrobial and anti-inflammatory activities.
  • Functional Groups : The introduction of different functional groups at specific positions on the nicotinic scaffold can enhance enzyme inhibition efficacy .

Case Studies

Several studies have explored the biological activity of this compound and related compounds:

  • Inhibition of 11β-HSD1 :
    • A study demonstrated that certain derivatives exhibited significant inhibitory activity against human and mouse 11β-HSD1, with IC₅₀ values in the low nanomolar range. This suggests potential therapeutic applications in managing conditions like metabolic syndrome .
  • Antimicrobial Testing :
    • Research involving structural analogs showed promising antimicrobial activity against various pathogens, indicating that this compound could be further developed as an antimicrobial agent .
  • Inflammation Modulation :
    • Investigations into the anti-inflammatory effects revealed that compounds derived from this scaffold could modulate NF-κB signaling pathways, enhancing their potential as therapeutic agents for inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against multiple pathogens
Enzyme InhibitionInhibits 11β-HSD1
Anti-inflammatoryModulates NF-κB signaling

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